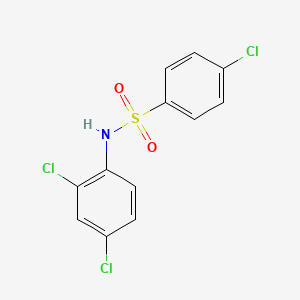

4-chloro-N-(2,4-dichlorophenyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives often involves one-pot reactions under base conditions, providing excellent yields, short reaction times, and high purity. For instance, N-(4-acetylphenyl)-4-chlorobenzenesulfonamide was synthesized through such a method, demonstrating the efficiency of synthesizing sulfonamide derivatives (Kobkeatthawin et al., 2017).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by extensive intra- and intermolecular hydrogen bonds, which stabilize their structure. For example, the structures of 2-[N-(2-chlorophenyl)carbamoyl]benzenesulfonamide and 2-[N-(4-chlorophenyl)carbamoyl]benzenesulfonamide are stabilized by such hydrogen bonds, forming chains of molecules (Siddiqui et al., 2008).

Chemical Reactions and Properties

Benzenesulfonamide compounds participate in various chemical reactions. For instance, the photooxidation of 4-chloroaniline and N-(4-chlorophenyl)-benzenesulfonamide in air-saturated solutions produces both 4-chloronitrosobenzene and 4-chloronitrobenzene, demonstrating their reactive nature under certain conditions (Miller & Crosby, 1983).

Physical Properties Analysis

The crystal structure analysis of benzenesulfonamide derivatives reveals significant insights into their physical properties. For example, the crystal structure of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide showed a V-shape molecule with substituted benzene rings making a dihedral angle, illustrating the compound's molecular geometry and packing in the crystal lattice (Kobkeatthawin et al., 2017).

Wissenschaftliche Forschungsanwendungen

Crystallography and Molecular Structure

Studies have shown that derivatives of benzenesulfonamide, including those with chloro and dichlorophenyl groups, exhibit extensive intra- and intermolecular hydrogen bonding, forming chains of molecules that are stabilized by these interactions. Such compounds are noted for their potential in medicinal applications due to their novel compound structures (Siddiqui et al., 2008). Additionally, the crystal structure of these compounds reveals interesting aspects of their molecular geometry, which is crucial for understanding their interaction mechanisms and potential applications in drug design (Kobkeatthawin et al., 2017).

Medicinal Chemistry and Bioactivity

Sulfonamide derivatives have been synthesized and characterized for their biological potential, including enzyme inhibition and antioxidant properties. For instance, the enzyme inhibition potential of sulfonamide Schiff bases against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes demonstrates their potential as therapeutic agents (Kausar et al., 2019). Another study focuses on the antimicrobial and anti-HIV activity of benzenesulfonamides bearing a 1,3,4-oxadiazole moiety, indicating their potential in addressing infectious diseases (Iqbal et al., 2006).

Enzyme Inhibition and Biochemical Studies

The synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their inhibitory effects on carbonic anhydrase enzymes highlight the significance of these compounds in biochemical research. These studies provide insight into the potential therapeutic applications of such derivatives in treating conditions related to enzyme dysregulation (Gul et al., 2016).

Chemical Sensing and Environmental Applications

Benzenesulfonamide derivatives have also been explored for their application in chemical sensing, such as the selective detection of Sn2+ ions in aqueous solutions. This research has implications for environmental monitoring and the development of novel sensors for detecting heavy metals (Ravichandiran et al., 2020).

Eigenschaften

IUPAC Name |

4-chloro-N-(2,4-dichlorophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl3NO2S/c13-8-1-4-10(5-2-8)19(17,18)16-12-6-3-9(14)7-11(12)15/h1-7,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGVIJIPGRMWAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC2=C(C=C(C=C2)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{3-[cyclohexyl(methyl)amino]propyl}-8-(1H-pyrrol-2-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5562576.png)

![[(3aS*,9bS*)-7-methoxy-2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5562593.png)

![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-(1-naphthyl)acetohydrazide](/img/structure/B5562607.png)

![2-{2-[(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)methyl]phenoxy}-N,N-dimethylacetamide](/img/structure/B5562614.png)

![3-phenyl-6,7-dihydro[1,4]dioxino[2,3-f][2,1]benzisoxazole](/img/structure/B5562618.png)

![4-[(3-methylphenyl)amino]-N'-(4-nitrobenzylidene)butanohydrazide](/img/structure/B5562638.png)

![5-[1-(4-methoxyphenyl)ethylidene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5562639.png)

![N-[1-(2-cyclopentylacetyl)azepan-3-yl]thiophene-2-sulfonamide](/img/structure/B5562640.png)

![(1R*,3S*)-3-(2-hydroxyethoxy)-7-[3-(1H-imidazol-2-yl)benzoyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5562661.png)